5-Aminopyridazine-3-carbonitrile

Description

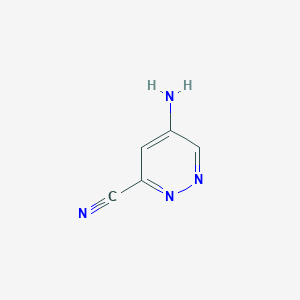

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-2-5-1-4(7)3-8-9-5/h1,3H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUPAJTUSWPCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN=C1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2092024-09-2 | |

| Record name | 5-aminopyridazine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Aminopyridazine 3 Carbonitrile and Its Derivatives

Novel Synthetic Routes to the Pyridazine (B1198779) Core

The construction of the pyridazine ring is a fundamental step in accessing this class of compounds. Modern synthetic chemistry has seen a shift towards more efficient and atom-economical methods, including cyclocondensation and multicomponent reactions, to build this heterocyclic system with high degrees of control over substitution patterns.

Exploration of Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, involving the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or ammonia (B1221849). A highly effective one-pot, three-component cyclocondensation has been reported for the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, which are structurally very similar to the target compound. scielo.org.za

This reaction proceeds by the initial formation of a hydrazone from an arylglyoxal and hydrazine (B178648) hydrate. Subsequent condensation with malononitrile (B47326) leads to the formation of the pyridazine ring. The reaction is typically carried out at room temperature in a mixture of water and ethanol (B145695), offering an environmentally benign approach. scielo.org.zaresearchgate.net By substituting the arylglyoxal with glyoxal, this methodology can be adapted for the synthesis of the parent 5-aminopyridazine-3-carbonitrile.

A plausible mechanism for this reaction involves the initial reaction of the arylglyoxal with hydrazine to form a monohydrazone intermediate. This intermediate then undergoes a Knoevenagel-type condensation with malononitrile, followed by intramolecular cyclization and tautomerization to yield the final 3-amino-5-arylpyridazine-4-carbonitrile product. scielo.org.za

Development of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as powerful tools in organic synthesis. nih.govfrontiersin.org They offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The aforementioned three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles is a prime example of an MCR strategy for constructing the pyridazine core. scielo.org.zaresearchgate.net This approach has been shown to be effective for a variety of arylglyoxals, leading to the corresponding 5-aryl derivatives in good yields.

| Arylglyoxal | Product | Yield (%) |

| Phenylglyoxal | 3-Amino-5-phenylpyridazine-4-carbonitrile | 85 |

| 4-Methylphenylglyoxal | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 88 |

| 4-Methoxyphenylglyoxal | 3-Amino-5-(4-methoxyphenyl)pyridazine-4-carbonitrile | 90 |

| 4-Chlorophenylglyoxal | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 87 |

| 4-Bromophenylglyoxal | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 89 |

Data sourced from Khalafy et al. (2013). scielo.org.za

Broader MCR strategies for synthesizing substituted pyridines and pyridazines often utilize versatile building blocks. For instance, titanium-catalyzed multicomponent couplings can generate 2-amino-3-cyanopyridines with substantial control over the substitution pattern. bohrium.com While not directly yielding pyridazines, these methods highlight the potential of MCRs in constructing highly functionalized nitrogen-containing heterocycles.

Regioselective Synthesis Approaches

Regioselectivity, the control over the position of chemical bond formation, is a critical aspect of synthetic chemistry, particularly for substituted aromatic systems like pyridazine. A notable regioselective method for the synthesis of 5-substituted-3-pyridazine carbonitriles is the Reissert–type reaction. researchgate.net

This reaction involves the treatment of a 4-substituted pyridazine with 4-methylbenzene-1-sulfonyl chloride and trimethylsilyl (B98337) cyanide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds at low temperatures and, following treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), affords the desired 5-substituted-3-pyridazine carbonitrile with good regioselectivity. researchgate.net The regioselectivity is influenced by both the steric and electronic properties of the substituent at the 4-position of the pyridazine ring. researchgate.net

Functional Group Interconversions and Transformations on the this compound Scaffold

Once the this compound core is assembled, further diversification can be achieved through functional group interconversions and transformations. These reactions allow for the introduction of various substituents and the modification of existing functional groups to generate a library of derivatives.

Amination Strategies

The introduction of an amino group onto the pyridazine ring is a key transformation. While the target molecule already possesses an amino group at the 5-position, amination strategies are crucial for synthesizing analogues or for introducing additional amino functionalities.

One common strategy for introducing an amino group onto a pyridazine ring is through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. For example, 3-halopyridazines can react with various nucleophiles. nih.gov The amination of 3-chloropyridazine (B74176) can be achieved, although the reactivity order often shows that 4-chloropyridazine (B92835) is more reactive. nih.gov

Another classical method is the Chichibabin amination, which typically involves the reaction of the heterocycle with sodium amide in liquid ammonia. For the unsubstituted pyridazine ring, nucleophilic attack, including Chichibabin-type aminations, preferentially occurs at the C4/C5 positions rather than the carbons adjacent to the nitrogen atoms. thieme-connect.de

Direct N-amination of the pyridazine ring nitrogen atoms can also be achieved using reagents like mesitylsulfonylhydroxylamine, leading to the formation of N-aminopyridazinium salts. thieme-connect.de

Nitrile Group Modifications

The nitrile group at the 3-position of this compound is a versatile functional handle that can be transformed into a variety of other groups.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. libretexts.orglumenlearning.com Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. libretexts.orglumenlearning.com The initially formed imidic acid tautomerizes to an amide, which can be isolated or further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or with stronger acidic/basic conditions. libretexts.orglumenlearning.com This transformation would yield 5-aminopyridazine-3-carboxamide or 5-aminopyridazine-3-carboxylic acid.

| Reagents and Conditions | Product Functional Group |

| H3O+, heat or OH-, H2O, heat | Carboxylic Acid |

| H2O, H+ or OH- (controlled) | Carboxamide |

| 1. LiAlH4, ether; 2. H2O | Primary Amine (Aminomethyl) |

| Grignard Reagent (R-MgX), then H3O+ | Ketone |

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). A common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an ethereal solvent, followed by an aqueous workup. libretexts.org This would convert this compound into 3-(aminomethyl)-5-aminopyridazine.

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org This allows for the introduction of a new carbon-carbon bond at the 3-position of the pyridazine ring.

The reactivity of the nitrile group in pyridazine-3-carbonitrile (B1590183) derivatives has also been explored in the context of their electrophilicity, which can lead to interactions with biological nucleophiles. nih.gov

Substituent Effects on Synthetic Outcomes

For instance, in the synthesis of pyridazines from 1,2,4,5-tetrazines and alkynyl sulfides, the substituents on the tetrazine ring control the regioselectivity of the cycloaddition. rsc.org Theoretical calculations have supported the idea that interactions between the sulfanyl (B85325) groups and tetrazine substituents are key to this control. rsc.org Similarly, structure-activity relationship (SAR) studies on various pyridazine amides have shown that modifications to the pyridazine ring generally lead to significant changes in biological potency, underscoring the electronic impact of different functional groups. nih.gov The electron-deficient nature of the pyridazine ring, caused by its two nitrogen atoms, makes it susceptible to nucleophilic attack, a characteristic that can be modulated by the presence of electron-donating or electron-withdrawing groups. sphinxsai.com

Table 1: Influence of Substituents on Pyridazine Synthesis

| Substituent Type | Influence on Reaction | Example Outcome | Reference |

|---|---|---|---|

| Electron-donating groups | Can increase the electron density of the ring, affecting nucleophilic substitution patterns. | Augments basicity; 4-methyl pyridazine has a higher pKa than pyridazine. | sphinxsai.com |

| Electron-withdrawing groups | Decrease electron density, potentially facilitating certain cyclization or addition reactions. | Changes to the pyridine (B92270) and pyridazine rings can lead to a significant loss of insecticidal potency in related compounds. | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for constructing the pyridazine ring with high efficiency and selectivity. Transition metals, small organic molecules, and biocatalysts each provide unique advantages in the synthesis of this heterocyclic scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of C-C and C-N bonds essential for pyridazine ring synthesis. mdpi.comsioc-journal.cn These methods include cross-coupling reactions, cyclizations, and C-H functionalization. sioc-journal.cn For example, copper-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent in these reactions can even determine the final product, with acetonitrile (B52724) favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the aromatic pyridazine. organic-chemistry.org Similarly, palladium-catalyzed reactions are central to the synthesis of numerous nitrogen-containing heterocycles. mdpi.com While specific examples for this compound are not prominently detailed, the general strategies for synthesizing substituted pyridazines are well-established. For instance, various transition metals like Pd, Cu, Rh, Au, and Fe are employed in [4+2]-cycloaddition reactions to construct six-membered heterocycles. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Pyridazine Synthesis

| Catalyst System | Reaction Type | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Cu(II) | Aerobic 6-endo-trig cyclization | β,γ-Unsaturated hydrazones | Synthesis of 1,6-dihydropyridazines or pyridazines depending on solvent. | organic-chemistry.org |

| Copper-MOF | Three-component reaction | 2-Aminopyridines, aldehydes, nitromethane | Synthesis of imidazo[1,2-a]pyridines, a related N-heterocycle. | nih.gov |

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing pyridazine derivatives. These reactions often proceed under mild conditions and can provide access to highly functionalized and chiral products. A notable example is the one-pot synthesis of highly substituted pyridazines from Morita-Baylis-Hillman carbonates and diazo compounds. nih.gov This biologically inspired approach tolerates a wide range of substrates. nih.gov Piperidine, a simple secondary amine, has been effectively used as an organocatalyst for the one-pot multicomponent synthesis of diverse pyrano[2,3-c]pyridazines. nih.gov Furthermore, chiral secondary amines can catalyze cascade reactions, such as an aza-Michael addition followed by an intramolecular aldol (B89426) condensation, to produce functionalized dihydropyridazines with high enantiomeric purity. rsc.orgrsc.org

Table 3: Organocatalytic Routes to Pyridazine Derivatives

| Organocatalyst | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Phosphine (B1218219) | Diaza-Wittig reaction | α-diazo-β-ketoesters | Pyridazine derivatives with an ester group. | kuleuven.be |

| Piperidine | One-pot multicomponent reaction | Aldehydes, malononitrile, hydrazine hydrate, etc. | Pyrano[2,3-c]pyridazines. | nih.gov |

Biocatalytic Potential in Pyridazine Synthesis

While established biocatalytic routes specifically for this compound are not widely reported, the potential for this approach is significant. The existence of natural products containing the pyridazine ring, such as Pyridazomycin, suggests that enzymes capable of forming or modifying this scaffold exist in nature. uni-muenchen.de The enzymes responsible for the formation of such natural products could represent valuable biocatalysts for synthetic applications. uni-muenchen.de Moreover, research has demonstrated the use of whole cells of Escherichia coli expressing specific monooxygenase enzymes for the biocatalytic synthesis of heteroaromatic N-oxides, a related class of compounds. acs.org This indicates that engineered microorganisms could be developed for targeted transformations on the pyridazine ring, offering a green and highly selective synthetic tool.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. For pyridazine synthesis, this often involves reducing or eliminating the use of hazardous organic solvents.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry. These methods can lead to shorter reaction times, simpler work-up procedures, and reduced chemical waste. Microwave-assisted organic synthesis (MAOS) is a prominent technique used for the solvent-free synthesis of various pyridazine derivatives, often resulting in high yields and significantly reduced reaction times. tandfonline.comgeorgiasouthern.edu For example, several polyfunctional pyridazine derivatives have been synthesized efficiently under microwave irradiation without any solvent. tandfonline.com Another green approach is the use of solid-supported catalysts, such as sulfated zirconia, which can catalyze the condensation of β-dicarbonyl compounds with amines under solvent-free conditions to produce key intermediates for heterocycle synthesis. researchgate.net More recently, mechanochemical methods, where reactions are induced by grinding solid reactants together, have been employed for the three-component synthesis of 5-amino-pyrazole-4-carbonitriles using a recyclable magnetic nano-catalyst, highlighting a sustainable path for related aminonitrile heterocycles. rsc.org

Table 4: Green Synthesis Approaches to Pyridazine Derivatives

| Method | Catalyst/Conditions | Key Advantage | Product Type | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free | Short reaction times, high yields. | Polyfunctional pyridazines. | tandfonline.com |

| Microwave Irradiation | Potassium Hydroxide-Alumina | Recyclable catalyst, solvent-free. | Substituted pyridazines. | georgiasouthern.edu |

| Solid Acid Catalyst | Sulfated Zirconia, solvent-free | Avoidance of organic solvents. | β-Amino-α,β-unsaturated ketones (precursors). | researchgate.net |

Based on a thorough review of the current scientific literature, detailed research findings specifically concerning the advanced synthetic methodologies for This compound , as outlined in the user's request, are not available. Searches for microwave-assisted synthesis, photochemical routes, and scale-up process chemistry for this particular compound did not yield specific documented procedures or optimization studies.

The existing research literature focuses on related heterocyclic systems, but does not directly address the synthesis of this compound using these advanced methods. Therefore, it is not possible to provide a scientifically accurate article on the requested topics of:

Scale-Up Considerations and Process Chemistry Development

for the specific compound This compound . Any attempt to generate content for these sections would be speculative and would not adhere to the strict requirement for factual, referenced information solely on the target molecule.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Aminopyridazine 3 Carbonitrile

Reactivity of the Pyridazine (B1198779) Nitrogen Atoms

The pyridazine ring is an electron-deficient heteroaromatic system, a characteristic that significantly influences its reactivity. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, renders the ring susceptible to nucleophilic attack and generally resistant to electrophilic substitution on the carbon atoms. wikipedia.orgstackexchange.comquimicaorganica.org

Electrophilic Attack Mechanisms

Direct electrophilic attack on the carbon atoms of the pyridazine ring is generally challenging due to the ring's electron-poor nature. researchgate.net Such reactions, when they do occur, typically require harsh conditions and proceed at positions where the deactivating effect of the nitrogen atoms is minimized, which are the C-3 and C-5 positions. quora.comaklectures.com However, the nitrogen atoms themselves are basic and can readily react with electrophiles. wikipedia.org

The primary site of electrophilic attack on 5-aminopyridazine-3-carbonitrile is expected to be one of the ring nitrogen atoms, leading to the formation of pyridazinium salts. This is a common feature of pyridine (B92270) and its analogs. wikipedia.org The quaternization of aminopyridazines with methyl iodide, for instance, has been shown to occur at the ring nitrogens. rsc.org The specific nitrogen atom that undergoes electrophilic attack will depend on a combination of steric and electronic factors.

Nucleophilic Addition Pathways

The electron-deficient character of the pyridazine ring makes it a prime candidate for nucleophilic addition reactions. Nucleophiles preferentially attack the carbon atoms at the ortho and para positions relative to the ring nitrogens, as these positions can better stabilize the resulting negative charge. stackexchange.comquimicaorganica.org For this compound, the positions most susceptible to nucleophilic attack would be C-4 and C-6. The presence of the electron-withdrawing carbonitrile group at C-3 further enhances the electrophilicity of the ring, making it even more prone to nucleophilic attack.

Reactivity of the Amino Group

The amino group at the C-5 position is a key center of reactivity in this compound, capable of participating in a variety of chemical transformations.

Acylation and Alkylation Reactions

The amino group of this compound can undergo both acylation and alkylation. However, there is competition between the exocyclic amino group and the ring nitrogen atoms for reaction with acylating and alkylating agents.

In the case of aminopyridines, the site of acylation (exocyclic amino group versus ring nitrogen) is dependent on the specific isomer and the reaction conditions employed. publish.csiro.aupublish.csiro.au Similarly, the alkylation of aminopyridines also demonstrates this competitive reactivity. nih.govresearchgate.netgoogle.com Studies on the methylation of aminopyridazines have revealed that quaternization occurs on the ring nitrogens. rsc.org For this compound, it is anticipated that under controlled conditions, selective N-acylation and N-alkylation of the amino group can be achieved.

Table 1: Representative Alkylation Reactions of Aminopyridines

| Amine | Alkylating Agent | Catalyst/Conditions | Product(s) | Reference |

| N-Boc-4-aminopyridine | Various alkyl halides | Electrogenerated acetonitrile (B52724) anion | N-alkylated N-Boc-4-aminopyridines | nih.gov |

| Aminopyridine | Alkylation raw material | Heterogeneous catalyst | N-alkylated aminopyridine | google.com |

| 2-Aminopyridines | 1,2-Diketones | BF₃·OEt₂ | Substituted secondary amines | nih.gov |

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt through diazotization. This reaction typically involves treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

The diazotization of aminopyridines and their N-oxides is a well-established process. researchgate.netrsc.org The formed diazonium salts can be subjected to Sandmeyer-type reactions to introduce a range of functional groups, or they can be used in coupling reactions to form azo compounds. oaji.netgoogle.com There are also reports of diazotization of aminopyridazines leading to stable diazonium salts that can be further manipulated. semanticscholar.orgsci-hub.ru

Table 2: Diazotization Reactions of Amino-substituted Heterocycles

| Substrate | Reagents | Product Type | Reference |

| Aminopyridines | NaNO₂ / TfOH in DMSO/H₂O | Pyridyl triflates | researchgate.net |

| Pyridine-4-amine | NaNO₂ / HCl | Pyridine-4-diazonium chloride | oaji.net |

| 2- and 4-Aminopyridine 1-oxide | HClO₄ / NaNO₂ | Diazonium salts | rsc.org |

| 3-Aminopyridazines | NaNO₂ / HBF₄ | 3-Diazonium tetrafluoroborates | semanticscholar.org |

Condensation Reactions with Carbonyl Compounds

The amino group of this compound is expected to undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are fundamental in organic synthesis for the construction of new carbon-nitrogen bonds. fiveable.mesrmist.edu.in

Furthermore, the resulting imines or the parent amine itself can participate in cyclocondensation reactions to construct fused heterocyclic systems. There are numerous examples in the literature where aminopyridazines and related aminoheterocycles are used as building blocks for the synthesis of fused pyridazine systems and other complex heterocyclic structures through condensation reactions. arkat-usa.orgthieme-connect.deuva.nl The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, is a related transformation that could potentially be utilized. srmist.edu.in

Reactivity of the Nitrile Group

The nitrile (-C≡N) group in this compound is a versatile functional group that significantly influences the molecule's chemical behavior. Its reactivity is characterized by the carbon-nitrogen triple bond, which can undergo a variety of transformations.

The hydrolysis of the nitrile group in pyridazine derivatives can be achieved under acidic or basic conditions, typically yielding a carboxylic acid. For instance, the hydrolysis of 4-amino-3,5,6-trichloropyridine-2-carbonitrile (B1606129) to 4-amino-3,5,6-trichloropyridine-2-carboxylic acid is carried out in the presence of a mineral acid like sulfuric acid, hydrochloric acid, nitric acid, or phosphoric acid at temperatures between 95-100°C for 6-8 hours. google.com A similar transformation can be anticipated for this compound, which would yield 5-aminopyridazine-3-carboxylic acid.

Under controlled conditions, the partial hydrolysis of a nitrile group can lead to the formation of an amide. For example, 4-anilinoquinazoline-2-carbonitrile can be converted to 4-anilinoquinazoline-2-carboxamide in the presence of concentrated hydrochloric acid at approximately 65°C for 16 hours. acs.org This suggests a potential pathway for the synthesis of 5-aminopyridazine-3-carboxamide from this compound.

The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of nitriles with LiAlH₄ is typically performed in an ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk A variety of other reducing agents and conditions have also been reported for the reduction of nitriles to primary amines, including ammonia (B1221849) borane (B79455) and various metal-catalyzed hydroboration reactions. organic-chemistry.org These methods could be applied to this compound to synthesize 5-amino-3-(aminomethyl)pyridazine.

While specific examples of cycloaddition reactions involving the nitrile group of this compound are not prevalent in the searched literature, the nitrile group is known to participate in such reactions. For instance, [3+2] cycloaddition reactions of 2-imino-1H-pyridin-1-amines with various reagents can lead to the formation of pyrazolo[1,5-a]pyridines. nih.gov Although this example involves a different heterocyclic system, it demonstrates the potential for the nitrile group to act as a dienophile or dipolarophile in cycloaddition reactions, a reactivity that could potentially be explored for this compound to construct more complex fused heterocyclic systems.

Reactivity of the Pyridazine Ring System

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of an amino group (an electron-donating group) and a nitrile group (an electron-withdrawing group) on the ring further modulates this reactivity.

Electron-deficient aromatic rings like pyridazine are generally less reactive towards electrophilic aromatic substitution than benzene (B151609). However, the activating amino group at the 5-position would be expected to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amino group are C4 and C6, and the para position is C2, which is already substituted with the nitrile group. The directing effect of the amino group would therefore favor substitution at C4 and C6. Conversely, the electron-withdrawing nitrile group at the 3-position would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta positions (C5). The interplay of these two substituents would determine the ultimate regioselectivity of electrophilic substitution reactions. In five-membered heterocyclic compounds, electrophilic aromatic substitution typically occurs at the position adjacent to the heteroatom (the second position). youtube.com

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.netd-nb.infomdpi.com In many cases, a cyano group can act as a leaving group in such reactions. researchgate.netresearchgate.net For example, 4,5-dicyanopyridazine reacts with amino nucleophiles, where one of the cyano groups is displaced. researchgate.netresearchgate.net This suggests that the nitrile group in this compound could potentially be displaced by a strong nucleophile.

Furthermore, the pyridazine ring itself can be the target of nucleophilic attack, especially when activated by electron-withdrawing groups and in the presence of a good leaving group. While the amino group is not a typical leaving group, the possibility of nucleophilic attack at positions activated by the nitrile group, potentially leading to addition or ring-opening reactions, should be considered. The reactivity of pyridazinecarbonitrile derivatives with Grignard reagents has been shown to result in the replacement of the nitrile function. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to pyridazine chemistry has been a significant area of research. researchgate.net For this compound, the primary site for such reactions would be the amino group, participating as a nucleophile in C-N bond-forming reactions.

The most relevant transformation is the Buchwald-Hartwig amination, a versatile method for the N-arylation of amines. wikipedia.orgrsc.org In this reaction, the amino group of this compound would couple with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The electron-deficient pyridazine ring is expected to decrease the nucleophilicity of the C5-amino group compared to a simple aniline. However, numerous protocols have been developed for the successful coupling of weakly nucleophilic amines. nih.govrsc.org

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical, with sterically hindered biaryl phosphine (B1218219) ligands like RuPhos or BrettPhos often being effective for challenging substrates. rsc.org

Table 1: Generalized Conditions for Buchwald-Hartwig Amination of Amino-Azaheterocycles

| Component | Example | Purpose/Function |

| Aryl Halide | Aryl bromide, Aryl iodide, Aryl triflate | Electrophilic coupling partner |

| Amine | This compound | Nucleophilic coupling partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor |

| Ligand | RuPhos, BrettPhos, Xantphos, BINAP | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle |

| Solvent | Toluene, Dioxane, t-Butanol | Reaction medium |

| Temperature | Room Temperature to >100 °C | To overcome activation energy barriers |

This table presents generalized conditions based on known procedures for similar heterocyclic amines. rsc.orgrsc.orgpurdue.edu Optimization would be required for the specific substrate.

Ring Transformations and Rearrangement Reactions of the this compound Skeleton

The electron-deficient pyridazine ring is susceptible to reactions with nucleophiles, which can lead to profound changes in the heterocyclic core, including ring transformations. One of the most significant mechanistic pathways for such transformations in nitrogen heterocycles is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. wur.nlsemanticscholar.org This process has been observed in reactions of pyrimidines, triazines, and other azaheterocycles, often with potent nucleophiles like the amide ion. rsc.orgumich.eduwur.nl

For this compound, an ANRORC-type reaction could be envisioned. The reaction would be initiated by the addition of a nucleophile to an electrophilic carbon atom of the pyridazine ring. The presence of the electron-withdrawing nitrile group and the π-deficient nature of the ring would facilitate this initial attack. Following the nucleophilic addition, the pyridazine ring could undergo cleavage, typically between a nitrogen and a carbon atom, to form a reactive open-chain intermediate. This intermediate, possessing functional groups at its termini, could then undergo an intramolecular cyclization to form a new heterocyclic or even carbocyclic ring. For example, reactions of some 1,2,4-triazines with cyano-stabilized carbanions are known to produce functionalized 3-aminopyridazines via an ANRORC pathway. semanticscholar.org Similarly, pyridines can be transformed into benzenes through a related ring-opening/ring-closing sequence. manchester.ac.uk

While no specific examples starting from this compound are documented, a hypothetical reaction with a strong nucleophile could lead to the formation of a different heterocyclic system, such as a pyrazole (B372694) or a pyrimidine (B1678525) derivative, depending on the nature of the nucleophile and the pattern of ring opening and closure.

Table 2: Hypothetical ANRORC-Type Ring Transformation

| Step | Description |

| 1. Nucleophilic Addition | A strong nucleophile (e.g., carbanion, amide) attacks an electrophilic carbon of the pyridazine ring (e.g., C4 or C6). |

| 2. Ring Opening | The heterocyclic ring cleaves, often at an N-N or N-C bond, to form a linear, open-chain intermediate. |

| 3. Ring Closure | The open-chain intermediate undergoes intramolecular cyclization, where a nucleophilic terminus attacks an electrophilic site within the same molecule. |

| 4. Aromatization | The newly formed ring eliminates a leaving group to achieve an aromatic state. |

This table outlines a plausible, though hypothetical, reaction pathway based on established mechanisms in related heterocyclic systems. wur.nlsemanticscholar.orgwur.nl

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization of 5 Aminopyridazine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 5-Aminopyridazine-3-carbonitrile, a combination of one-dimensional and advanced two-dimensional NMR experiments provides a complete picture of its molecular framework and dynamics.

Two-Dimensional NMR Techniques for Structure Elucidation

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, complex molecules often exhibit signal overlap that complicates direct interpretation. wikipedia.org Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orglongdom.org

For the structural confirmation of this compound, several key 2D NMR experiments are employed:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). longdom.orglibretexts.org In the case of this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons on the pyridazine (B1198779) ring, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orglibretexts.org An HSQC spectrum of this compound would show correlations between each aromatic proton and the carbon to which it is bonded. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons of the pyridazine ring bonded to the amino and nitrile groups. For instance, the protons of the amino group would show an HMBC correlation to the carbon atoms at positions 5 and 6.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| H4 | ~7.5 - 7.8 | - | COSY: H6; HMBC: C3, C5, C6 |

| H6 | ~8.8 - 9.1 | - | COSY: H4; HMBC: C4, C5, C-NH₂ |

| NH₂ | ~6.0 - 6.5 | - | HMBC: C5, C6 |

| C3 (CN) | - | ~117 - 120 | HMBC from H4 |

| C4 | - | ~125 - 128 | HSQC with H4; HMBC from H6 |

| C5 (C-NH₂) | - | ~155 - 158 | HMBC from H4, H6, NH₂ |

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings.

For this compound, ssNMR could be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Study Intermolecular Interactions: Techniques like Cross-Polarization (CP) can enhance the signals of less abundant nuclei like ¹³C and ¹⁵N and provide insights into internuclear distances and hydrogen bonding networks within the crystal lattice. researchgate.net This would be particularly useful for examining the hydrogen bonds involving the amino group.

Probe Tautomeric Forms: In the solid state, the tautomeric equilibrium between the amino and imino forms might be fixed, allowing ssNMR to identify the dominant or exclusive tautomer present in the crystal. Studies on related heterocyclic systems like pyrazoles have shown that dynamic behavior can also occur in the solid state, which can be investigated using variable temperature ssNMR. mdpi.com

The combination of ssNMR with techniques like X-ray crystallography can provide a comprehensive understanding of the compound's solid-state structure. nih.govrsc.org

Dynamic NMR Studies of Conformational Changes

Molecules are not static entities, and NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale. For this compound, two primary dynamic processes could be investigated:

Tautomerism: The compound can potentially exist in equilibrium between the amino form and an imino tautomer. Variable-temperature (VT) NMR studies can be employed to study this equilibrium. Changes in temperature can alter the rate of interconversion between tautomers, leading to observable changes in the NMR spectrum, such as peak broadening, coalescence, and the appearance of new signals for the minor tautomer.

Restricted Rotation: There may be restricted rotation around the C5-NH₂ bond due to partial double-bond character arising from the delocalization of the nitrogen lone pair into the pyridazine ring. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the two amino protons to become chemically non-equivalent, resulting in separate signals. The energy barrier for this rotation can be calculated from the coalescence temperature of these signals.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of a molecule and, consequently, its unambiguous elemental formula. mdpi.com

For this compound, the molecular formula is C₆H₅N₃. The theoretical exact mass of its protonated ion [M+H]⁺ can be calculated with high precision.

Table 2: High-Resolution Mass Spectrometry Data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅N₃ | nih.gov |

| Molecular Weight | 119.12 g/mol | nih.govscbt.com |

| Theoretical Exact Mass | 119.048347 Da | nih.gov |

An experimental HRMS measurement yielding a mass for the [M+H]⁺ ion that matches the theoretical value to within a few parts per million (ppm) provides definitive confirmation of the compound's molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed by a second mass spectrometer. wikipedia.org This process provides valuable structural information by revealing the fragmentation pattern of the molecule. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. nih.gov

The fragmentation pathway of protonated this compound ([M+H]⁺, m/z 120.0) can be predicted based on the stability of the pyridazine ring and the nature of its substituents. A plausible fragmentation pathway would involve initial losses of small, stable neutral molecules.

Table 3: Predicted MS/MS Fragmentation of [this compound+H]⁺.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 120.0562 | 93.0450 | HCN (27.0112) | Protonated 3-aminopyridazine |

| 120.0562 | 103.0294 | NH₃ (17.0268) | Protonated pyridazine-3-carbonitrile (B1590183) |

Analyzing the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule. For example, the loss of hydrogen cyanide (HCN) is a common fragmentation pathway for nitrile-containing aromatic compounds, and the loss of ammonia (B1221849) (NH₃) is characteristic of a primary amine. These fragmentation pathways provide corroborating evidence for the structure elucidated by NMR.

Ion Mobility Spectrometry Integration

Ion Mobility Spectrometry (IMS) has emerged as a powerful analytical technique that provides an additional dimension of separation to traditional mass spectrometry (MS). nih.govuantwerpen.be When integrated, IMS-MS separates ions first based on their size, shape, and charge in the gas phase before mass analysis. This capability is particularly crucial for the analysis of isomers, which are often indistinguishable by mass spectrometry alone. nih.govnih.gov

For a compound like this compound, several structural isomers exist (e.g., with substituents at different positions on the pyridazine ring). These isomers would have identical masses but different three-dimensional structures. IMS can differentiate these species based on their unique collision cross-sections (CCS), which is a measure of their effective area as they drift through a buffer gas under the influence of an electric field. nih.gov

The integration of IMS with liquid chromatography and tandem mass spectrometry (LC-IMS-MS/MS) offers enhanced analytical resolution. nih.gov In a hypothetical analysis of a mixture containing this compound and its isomers, LC would first separate the compounds based on polarity, followed by IMS separation of any co-eluting isomers, and finally, MS/MS would provide fragmentation data for structural confirmation. This multi-dimensional approach significantly increases confidence in compound identification and reduces spectral background, which is vital for analyzing complex matrices. uantwerpen.be Furthermore, techniques such as derivatizing the amino group could be employed to confer distinct CCS values to each isomer, further enhancing their separation and identification. nih.gov The development of new IMS methods, such as trapped ion mobility spectrometry (TIMS), offers even higher resolution for separating challenging isomeric species. nih.gov

Vibrational Spectroscopy Methodologies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups and probing the molecular structure of a compound.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups: the amino (-NH₂) group, the nitrile (-C≡N) group, and the pyridazine ring itself.

The amino group gives rise to characteristic stretching vibrations. The asymmetric and symmetric N-H stretching modes are typically observed in the 3500-3300 cm⁻¹ region. The NH₂ scissoring (bending) vibration is expected around 1650-1600 cm⁻¹. The C-N stretching vibration of the aromatic amine is anticipated in the 1330-1260 cm⁻¹ range.

The nitrile group (C≡N) presents one of the most distinct and easily identifiable bands in the IR spectrum. The C≡N stretching vibration appears as a sharp band of medium intensity in the 2260-2220 cm⁻¹ region. scirp.orgnih.gov

The pyridazine ring, as an aromatic heterocycle, exhibits a series of characteristic skeletal vibrations. These include C=C and C=N stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ range, and various in-plane and out-of-plane ring deformation and C-H bending modes at lower wavenumbers. scirp.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 | |

| N-H Scissoring (Bending) | 1650 - 1600 | ||

| Aromatic C-N Stretch | 1330 - 1260 | ||

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | scirp.orgnih.gov |

| Pyridazine Ring | C=C and C=N Ring Stretch | 1600 - 1400 | scirp.org |

| Ring Bending/Deformation | Below 1000 | scirp.org |

While experimental spectra provide raw data, the precise assignment of each band, especially in the complex "fingerprint" region, can be challenging. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for interpreting vibrational spectra. scirp.orgnih.govresearchgate.net

Using a DFT method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound can be optimized to its lowest energy state. researchgate.net Subsequently, harmonic vibrational frequency calculations can be performed. These calculations yield a set of predicted vibrational modes and their corresponding frequencies and intensities. scirp.org Although theoretical frequencies are often systematically higher than experimental ones, they can be corrected using established scaling factors to achieve excellent agreement with the observed spectra. researchgate.net This computational approach allows for a detailed and reliable assignment of each experimental band to a specific molecular motion, confirming the identity of functional groups and providing deep insight into the molecule's vibrational dynamics. nih.govmdpi.com

Electronic Spectroscopy (UV-Vis) and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and non-bonding electrons.

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions involving the pyridazine ring, which is substituted with both an electron-donating amino group and an electron-withdrawing cyano group. The primary transitions observed for such aromatic and heterocyclic systems are π→π* and n→π* transitions. libretexts.org

The high-energy π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and are expected to appear in the 200-280 nm range. asianpubs.org The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the amino group or the pyridazine ring) to a π* antibonding orbital. These transitions are generally weaker in intensity and occur at longer wavelengths, potentially above 280 nm. asianpubs.orgekb.eg The specific absorption maxima (λ_max) are influenced by the combined electronic effects of the substituents on the aromatic ring system.

| Transition Type | Description | Expected λmax Range (nm) | Reference |

|---|---|---|---|

| π → π | Promotion of electron from π bonding to π antibonding orbital | ~210 - 280 | asianpubs.org |

| n → π | Promotion of electron from non-bonding orbital to π antibonding orbital | ~280 - 350 | asianpubs.orgekb.eg |

Solvatochromism describes the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption bands upon a change in solvent polarity. nih.gov Studying these shifts provides valuable information about the molecule's electronic ground and excited states.

For this compound, a molecule with a significant dipole moment, changing the solvent is expected to alter the absorption spectrum. In nonpolar solvents, the molecule exists in a relatively unperturbed state. In polar solvents, dipole-dipole interactions can stabilize both the ground and excited states, but often to different extents.

If an electronic transition leads to an excited state that is more polar than the ground state (a common occurrence for π→π* transitions in push-pull systems), an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the transition, resulting in a shift to longer wavelengths (a bathochromic or red shift). sciforum.net Conversely, for n→π* transitions, the ground state can be stabilized by hydrogen bonding in protic solvents (like ethanol), leading to an increase in the transition energy and a shift to shorter wavelengths (a hypsochromic or blue shift). asianpubs.org By recording the UV-Vis spectra in a series of solvents with varying polarities (e.g., chloroform (B151607), ethanol (B145695), DMSO), the nature of the electronic transitions can be further elucidated. sciforum.net

X-ray Crystallography for Solid-State Structure Determination Methodologies

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of a molecule's structure. The protocol involves several critical steps, beginning with the growth of a high-quality single crystal, which is often the most challenging phase of the analysis.

Crystal Growth and Mounting: For a compound like this compound, suitable single crystals may be grown by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol, methanol, or a mixture of solvents. growingscience.com Once a crystal of adequate size and quality is obtained, it is carefully mounted on a goniometer head.

Data Collection: The mounted crystal is then placed in a diffractometer and subjected to a focused beam of monochromatic X-rays. uib.no Modern diffractometers, often equipped with sensitive detectors like CCD or CMOS-based systems, rotate the crystal through various orientations to collect a complete set of diffraction data. growingscience.comuib.no Data collection is typically performed at low temperatures (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structural model.

Structure Solution and Refinement: The collected diffraction pattern, consisting of thousands of reflection intensities, is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined using least-squares techniques to achieve the best fit between the calculated and observed diffraction data. researchgate.net

While specific crystallographic data for this compound is not publicly available, the data for a closely related derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides a valuable example of the detailed information obtained from such an analysis. growingscience.com The structure was solved and refined to yield precise cell parameters, bond lengths, and angles. growingscience.com

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Pyridazine Derivative

This table presents data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile as an example of typical SC-XRD results. growingscience.com

| Parameter | Value |

| Chemical Formula | C₁₁H₇ClN₄ |

| Formula Weight | 230.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.817(3) |

| b (Å) | 13.533(10) |

| c (Å) | 19.607(15) |

| β (°) | 93.401(10) |

| Volume (ų) | 1010.5(13) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293(2) |

| Radiation (λ, Å) | MoKα (0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.0906, wR₂ = 0.1422 |

Data sourced from the study of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. growingscience.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties. researchgate.net Powder X-ray Diffraction (PXRD) is the primary tool for investigating polymorphism in bulk materials. researchgate.netmdpi.com

The PXRD pattern is a fingerprint of a specific crystalline solid. ucmerced.edu The analysis involves irradiating a powdered sample with X-rays over a range of angles (2θ) and recording the intensity of the diffracted beams. rsc.org Each crystalline phase produces a unique diffraction pattern characterized by the positions and relative intensities of the peaks. ucmerced.edu

For this compound, a polymorphism screen would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid batch would be analyzed by PXRD.

Identification of Polymorphs: The appearance of different PXRD patterns from samples of the same compound confirms the existence of polymorphism. mdpi.comrsc.org

Phase Purity: PXRD is used to assess the phase purity of a bulk sample, ensuring it consists of a single crystalline form. mdpi.com

Monitoring Transformations: The technique can monitor phase transformations between polymorphs induced by factors such as heat, pressure, or humidity. researchgate.net

The experimental PXRD pattern of a new form can be compared to the pattern calculated from single-crystal XRD data to confirm that the bulk material corresponds to the single crystal studied. rsc.org

Table 2: Typical Experimental Parameters for PXRD Analysis

| Parameter | Typical Setting |

| Instrument | Benchtop or Laboratory Powder Diffractometer |

| Radiation Source | Cu Kα (λ = 1.5406 Å) or Co Kα |

| Operating Voltage/Current | 40 kV / 40 mA |

| Geometry | Bragg-Brentano |

| Scan Range (2θ) | 4° to 45° |

| Scan Speed / Step Size | 2°/min / 0.02° |

| Sample Preparation | Gently ground powder in a sample holder |

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the analysis of heterocyclic compounds like this compound.

HPLC is a cornerstone technique for the purity determination and quantification of non-volatile and thermally sensitive compounds. nih.gov Developing a robust HPLC method for this compound would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity.

Stationary and Mobile Phases: Given the polar nature of the amino and cyano groups and the aromatic pyridazine ring, a reversed-phase (RP) HPLC method is typically suitable. helixchrom.comhelixchrom.com A C18 or C8 column would serve as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components. ub.edu

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used, as the pyridazine ring system is expected to have strong UV absorbance. chromatographyonline.com The detection wavelength would be set at an absorption maximum (λmax) of the analyte to ensure high sensitivity.

Method Validation: A developed method would be validated according to established guidelines for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Instrument | HPLC with UV/DAD Detector |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Elution Mode | Gradient |

| Column Temperature | 25-40 °C |

| Injection Volume | 10 µL |

| Detection | UV at λmax (e.g., 254 nm or a determined maximum) |

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. sci-hub.se It is particularly useful for identifying volatile impurities in a sample. acs.org For a compound like this compound, direct GC-MS analysis might be possible, but its polarity and potential for hydrogen bonding could lead to poor peak shape and column adsorption. jfda-online.com

Derivatization: To improve its volatility and thermal stability, derivatization is often employed for polar molecules containing -NH₂ groups. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. This process replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis. sigmaaldrich.com

Analysis and Detection: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5ms). acs.org The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint for identification. mdpi.com This allows for the confident identification of the main compound and any impurities present. researchgate.net

Table 4: General GC-MS Parameters for Purity Assessment

| Parameter | Typical Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Capillary column (e.g., 30 m x 0.25 mm, HP-5ms) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 300 °C) |

| Derivatization | Optional: Silylation with BSTFA for improved volatility |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Computational and Theoretical Investigations of 5 Aminopyridazine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic distribution, energy, and other key molecular properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic properties of heterocyclic molecules. gsconlinepress.com A DFT analysis of 5-Aminopyridazine-3-carbonitrile would focus on its electronic structure, which governs its reactivity and intermolecular interactions.

Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative Electronic Properties of a Pyridazine (B1198779) Derivative Calculated by DFT Note: This table presents typical data for a related heterocyclic compound, as specific published values for this compound are not available.

| Parameter | Representative Value | Description |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies. |

| Dipole Moment (µ) | 3.5 D | Measure of the net molecular polarity. |

| Ionization Potential | 6.8 eV | The energy required to remove an electron. |

| Electron Affinity | 1.5 eV | The energy released when an electron is added. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can be computationally more demanding than DFT but are valuable for obtaining highly accurate molecular properties.

For a molecule like this compound, ab initio calculations would be employed to determine a precise equilibrium structure and to calculate properties such as electric dipole moments and vibrational frequencies. While DFT is often used for these purposes as well, ab initio methods can serve as a benchmark for the accuracy of DFT results. Studies on related azoles have utilized methods like MP2 to investigate equilibrium structures and the conformational properties of amino groups attached to the heterocyclic ring.

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the functional and the basis set.

A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the electron distribution more accurately, but at a higher computational cost. Common basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). bibliotekanauki.plnih.gov

A functional is the part of the DFT calculation that approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. There is a wide variety of functionals available, each with different strengths. Hybrid functionals like B3LYP are widely used for a broad range of organic molecules. bibliotekanauki.plgsconlinepress.com Other functionals, such as M06-2X or CAM-B3LYP, may be chosen for their improved handling of specific types of interactions. nih.gov

The selection of a functional and basis set is a crucial step in designing a computational study. The choice is often guided by previous studies on similar molecules and by performing benchmark calculations to see which combination best reproduces known experimental data for related systems. bibliotekanauki.pl

Table 2: Commonly Used Functionals and Basis Sets for Heterocyclic Compounds

| Method | Type | Common Application |

|---|---|---|

| B3LYP | Hybrid DFT Functional | General purpose, good for geometries and energies. |

| M06-2X | Hybrid Meta-GGA Functional | Good for non-covalent interactions and thermochemistry. |

| CAM-B3LYP | Long-Range Corrected Functional | Suitable for charge-transfer excitations and electronic spectra. |

| 6-31G(d,p) | Pople-style Basis Set | A good balance of accuracy and cost for geometry optimizations. |

| 6-311++G(d,p) | Pople-style Basis Set | Larger set with diffuse functions, for anions and weak interactions. |

| aug-cc-pVTZ | Correlation-Consistent Basis Set | High accuracy for single-point energy calculations. |

Prediction of Molecular Geometry and Conformational Analysis

This compound possesses rotational freedom around the C-NH₂ bond, leading to different possible conformations. Understanding the preferred three-dimensional structure and the energy landscape of its conformations is vital for predicting its interactions with biological targets or other molecules.

A torsional potential energy surface (PES) scan is a computational technique used to explore the conformational space associated with one or more rotatable bonds. For this compound, a key scan would involve systematically rotating the amino group relative to the pyridazine ring and calculating the energy at each step.

This process identifies the lowest-energy conformation (the global minimum) as well as other stable conformations (local minima) and the energy barriers that separate them (transition states). The results are typically plotted as energy versus the dihedral angle of rotation. Such an analysis would reveal the energetic cost of rotating the amino group out of the plane of the pyridazine ring, providing insight into the molecule's flexibility.

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound at a given temperature. tandfonline.com

An MD simulation would provide a trajectory of atomic positions over time, revealing not only the stable conformations but also the pathways and timescales of transitions between them. This method is particularly useful for sampling a wider range of conformational space than is typically feasible with a simple PES scan, especially for more flexible molecules. The results can be analyzed to determine the relative populations of different conformers and to calculate time-averaged properties.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and symmetry of these orbitals are crucial in determining how a molecule will interact with other species. numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn

The energy gap between the HOMO and LUMO is a significant parameter that provides information about the molecule's chemical stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. bohrium.com

In the context of this compound, FMO analysis can reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively. researchgate.net This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound. numberanalytics.com

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). pku.edu.cn |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). pku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. researchgate.netbohrium.com |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a color-coded map of the electrostatic potential on the van der Waals surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are instrumental in predicting and understanding a molecule's reactivity, particularly for non-covalent interactions like hydrogen bonding and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

For this compound, the EPS map would reveal the distribution of electrostatic potential across the molecule. Typically, regions with a high electron density, such as those around nitrogen and oxygen atoms, are depicted in shades of red or yellow, indicating a negative electrostatic potential and a propensity to act as nucleophilic centers. researchgate.net Conversely, regions with lower electron density, often around hydrogen atoms bonded to electronegative atoms, are shown in blue, representing a positive electrostatic potential and susceptibility to nucleophilic attack. researchgate.net The EPS map can also highlight areas favorable for cation-pi interactions, which can be crucial in biological systems. nih.gov

| Color | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. researchgate.net |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. researchgate.net |

| Green/Yellow | Intermediate | Regions with relatively neutral potential. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the bonding and electronic structure of molecules in detail. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure and allows for the investigation of charge transfer and delocalization effects within the molecule. wisc.edu

NBO analysis can quantify the electron density in bonds and lone pairs, as well as the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the stability of the molecule and the delocalization of electron density. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

For this compound, NBO analysis can provide insights into the hybridization of atomic orbitals, the polarity of bonds, and the nature of the lone pairs on the nitrogen atoms. It can also quantify the delocalization of the pi-electrons in the pyridazine ring and the interactions between the amino and carbonitrile substituents with the ring.

| Interaction | Description | Significance |

| Donor-Acceptor | Interaction between a filled (donor) NBO and an empty (acceptor) NBO. | Stabilizes the molecule through electron delocalization (hyperconjugation). wisc.edu |

| Bond Polarization | Unequal sharing of electrons between two atoms in a bond. | Determines the polarity of the bond and the partial atomic charges. |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Describes the geometry and bonding characteristics of the atoms. |

Spectroscopic Property Predictions

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations can provide valuable information about the Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational spectra (infrared and Raman) of a compound, aiding in its structural elucidation and characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. mdpi.com Computational methods, particularly those based on quantum mechanics, have become increasingly accurate in predicting NMR chemical shifts. rsc.org These predictions can be used to assign experimental spectra, differentiate between possible isomers, and gain a deeper understanding of the electronic environment of the nuclei. mdpi.comrsc.org

The prediction of NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) in the molecule. These calculations are typically performed using Density Functional Theory (DFT) or other ab initio methods. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). Machine learning models are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. mdpi.comfrontiersin.org

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹H | Varies | Electron-withdrawing/donating groups, ring currents, hydrogen bonding. |

| ¹³C | Varies | Hybridization, electronegativity of attached atoms, resonance effects. |

| ¹⁵N | Varies | Lone pair availability, hybridization, involvement in pi-systems. |

Theoretical Vibrational Spectra Calculations

For this compound, theoretical vibrational spectra calculations would involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates. researchgate.net This yields the vibrational frequencies and the corresponding normal modes. A detailed analysis of the potential energy distribution (PED) can further help in assigning the calculated frequencies to specific stretching, bending, and torsional motions of the atoms. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Stretching of the bonds in the amino group. |

| C≡N stretch | 2200 - 2260 | Stretching of the carbon-nitrogen triple bond in the nitrile group. |

| C=N, C=C stretch | 1400 - 1650 | Stretching of the double bonds within the pyridazine ring. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the pyridazine ring. derpharmachemica.com |